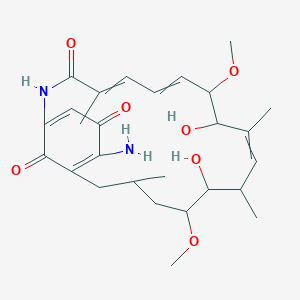![molecular formula C₁₈H₂₅N₃O₂ B1141281 (1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 1564265-98-0](/img/structure/B1141281.png)
(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis of Azabicyclo Compounds: Similar azabicyclo compounds have been synthesized through various methods, including treatment with sulfuric acid in acetic acid, and photopyridone formation followed by mild acid hydrolysis (Bardasov et al., 2019), (Katagiri et al., 1986).
Molecular Structure Analysis
- Molecular Structure of Azabicyclo Compounds: X-ray crystal structure analyses have been used to determine the structure of similar compounds, revealing common conformations for the azabicyclo skeletons (Gensini et al., 2002).
Chemical Reactions and Properties
- Chemical Reactions: Azabicyclo compounds can undergo various chemical reactions, including transamination with primary and secondary amines (Bardasov et al., 2020).
Physical Properties Analysis
- Physical Properties: Information on the specific physical properties of the compound is not readily available. However, similar compounds' properties like solubility, melting points, and boiling points can be deduced through experimental methods.
Chemical Properties Analysis
- Chemical Properties: The chemical properties of azabicyclo compounds typically include reactivity with bases and other chemicals, as observed in some studies (Ershov et al., 2001).
Applications De Recherche Scientifique
Given the absence of direct hits, we can infer that this compound might be involved in advanced research areas, including the synthesis of new pharmaceuticals, biochemical probes, or materials science, where adamantane derivatives and azabicyclo compounds are of interest. Adamantane derivatives, for example, are known for their applications in drug design due to their bioactive properties and ability to interact with various biological targets. Azabicyclo compounds are also significant in medicinal chemistry, serving as core structures for developing drugs with central nervous system activity or as enzyme inhibitors.
In the absence of specific research studies on this compound, researchers interested in its applications might focus on:
Synthesis and Chemical Properties : Research could explore synthetic routes for this compound, aiming at improving yield, selectivity, or introducing functional groups for further reactivity. Studies such as "Synthesis and chemical properties of adamantylated nucleic bases and related compounds" provide insight into the synthesis and application of adamantane derivatives, which might offer parallel insights for structurally related compounds (Shokova & Kovalev, 2013).
Biological Activity : The biological activity and potential therapeutic applications of the compound could be a research focus, examining interactions with biological targets, enzyme inhibition, or receptor binding. While specific studies on the compound were not found, research into similar structures can guide hypothesis generation and experimental design.
Material Science : Compounds with unique structural features may find applications in materials science, for instance, in creating novel polymers or enhancing the properties of existing materials. The exploration of adamantane and azabicyclo derivatives in such contexts could reveal new functionalities or improve material performance.
Propriétés
IUPAC Name |
(1R,3S,5R)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-HLIYLWMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)



